molecular formula C16H17ClN2O3S B12370643 Hsd17B13-IN-11

Hsd17B13-IN-11

Cat. No.: B12370643
M. Wt: 352.8 g/mol
InChI Key: VTKPWAXAHWOLLD-UHFFFAOYSA-N
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Description

Hsd17B13-IN-11 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid metabolism and is predominantly found in the liver. HSD17B13 has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a potential therapeutic target for these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-11 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but generally involve:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-11 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of alcohol groups would yield ketones or aldehydes, while reduction of ketones would yield alcohols .

Scientific Research Applications

Hsd17B13-IN-11 has several scientific research applications, including:

Mechanism of Action

Hsd17B13-IN-11 exerts its effects by binding to the active site of HSD17B13, thereby inhibiting its enzymatic activity. This inhibition disrupts the enzyme’s role in lipid metabolism, leading to reduced lipid accumulation in the liver. The molecular targets and pathways involved include the NAD(P)H-dependent oxidoreductase activity of HSD17B13 and its interaction with lipid droplets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hsd17B13-IN-11 is unique due to its specific binding affinity and selectivity for HSD17B13. It has been optimized for improved pharmacokinetic properties and reduced off-target effects compared to other inhibitors .

Properties

Molecular Formula

C16H17ClN2O3S

Molecular Weight

352.8 g/mol

IUPAC Name

3-[(3-chloro-4-hydroxybenzoyl)amino]-N-(2-methylpropyl)thiophene-2-carboxamide

InChI

InChI=1S/C16H17ClN2O3S/c1-9(2)8-18-16(22)14-12(5-6-23-14)19-15(21)10-3-4-13(20)11(17)7-10/h3-7,9,20H,8H2,1-2H3,(H,18,22)(H,19,21)

InChI Key

VTKPWAXAHWOLLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C(C=CS1)NC(=O)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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